
(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid: is a boronic acid derivative that features a difluoromethoxy group attached to an indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole core, followed by borylation reactions to introduce the boronic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boron-containing reduced species.
Substitution: Reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various boronic esters, reduced boron species, and substituted indazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets in ways that could lead to the development of new therapeutic agents.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and catalysts. Its boronic acid functionality can be exploited to create materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The difluoromethoxy group may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Methoxy-1H-indazol-6-yl)boronic acid
- (5-Trifluoromethoxy-1H-indazol-6-yl)boronic acid
- (5-Chloro-1H-indazol-6-yl)boronic acid
Uniqueness
(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding interactions compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C8H7BF2N2O3 |
|---|---|
Poids moléculaire |
227.96 g/mol |
Nom IUPAC |
[5-(difluoromethoxy)-1H-indazol-6-yl]boronic acid |
InChI |
InChI=1S/C8H7BF2N2O3/c10-8(11)16-7-1-4-3-12-13-6(4)2-5(7)9(14)15/h1-3,8,14-15H,(H,12,13) |
Clé InChI |
ZIDKZUOMCAFEDA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1OC(F)F)C=NN2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


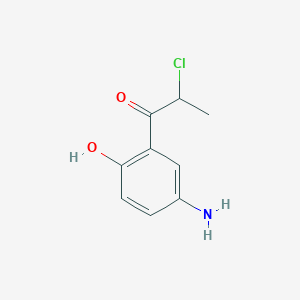
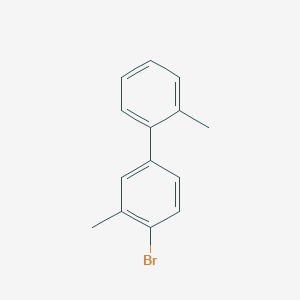
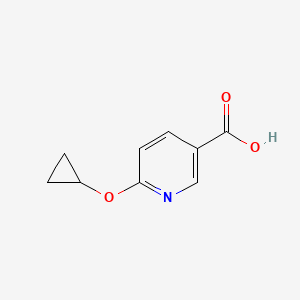

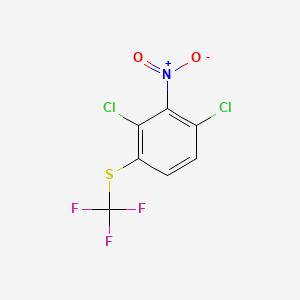
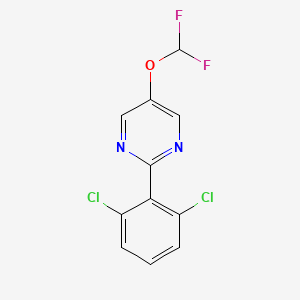
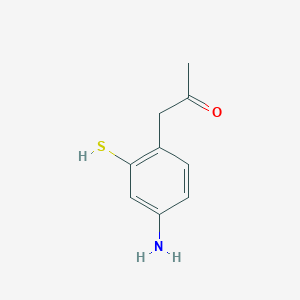

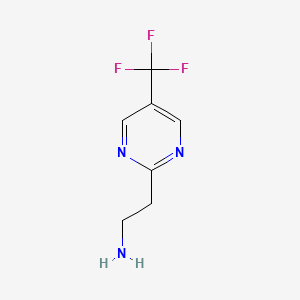
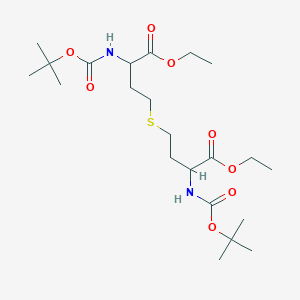


![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)
